
Piperazine, 1-(diphenylmethyl)-4-((2-oxo-1-pyrrolidinyl)acetyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine, 1-(diphenylmethyl)-4-((2-oxo-1-pyrrolidinyl)acetyl)-: is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a diphenylmethyl group and a 2-oxo-1-pyrrolidinylacetyl moiety attached to the piperazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(diphenylmethyl)-4-((2-oxo-1-pyrrolidinyl)acetyl)- typically involves the following steps:
Formation of the 2-oxo-1-pyrrolidinylacetyl moiety: This can be achieved by reacting 2-oxo-1-pyrrolidine with acetic anhydride under controlled conditions.
Attachment to the piperazine ring: The 2-oxo-1-pyrrolidinylacetyl moiety is then coupled with piperazine in the presence of a suitable catalyst, such as triethylamine, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides can be employed under basic conditions.
Major Products
Oxidation: Formation of benzophenone derivatives.
Reduction: Formation of alcohol or amine derivatives.
Substitution: Introduction of alkyl or acyl groups on the piperazine ring.
Aplicaciones Científicas De Investigación
Piperazine, 1-(diphenylmethyl)-4-((2-oxo-1-pyrrolidinyl)acetyl)- has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Piperazine, 1-(diphenylmethyl)-4-((2-oxo-1-pyrrolidinyl)acetyl)- involves its interaction with specific molecular targets:
Comparación Con Compuestos Similares
Similar Compounds
Piperazine derivatives: Compounds such as 1-benzylpiperazine and 1-(3-chlorophenyl)piperazine share structural similarities.
2-oxo-1-pyrrolidine derivatives: Compounds like levetiracetam and etiracetam are structurally related.
Uniqueness
Piperazine, 1-(diphenylmethyl)-4-((2-oxo-1-pyrrolidinyl)acetyl)- stands out due to its unique combination of a diphenylmethyl group and a 2-oxo-1-pyrrolidinylacetyl moiety, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
109757-86-0 |
|---|---|
Fórmula molecular |
C23H27N3O2 |
Peso molecular |
377.5 g/mol |
Nombre IUPAC |
1-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl]pyrrolidin-2-one |
InChI |
InChI=1S/C23H27N3O2/c27-21-12-7-13-26(21)18-22(28)24-14-16-25(17-15-24)23(19-8-3-1-4-9-19)20-10-5-2-6-11-20/h1-6,8-11,23H,7,12-18H2 |
Clave InChI |
VCUMZNDUHRMCHI-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1)CC(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


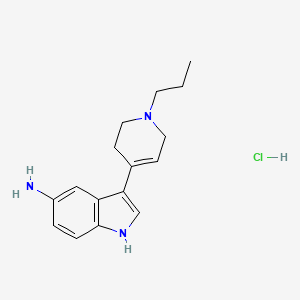



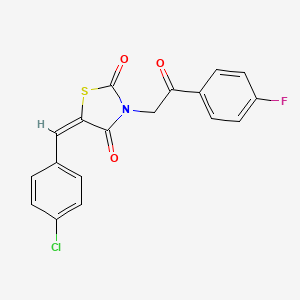

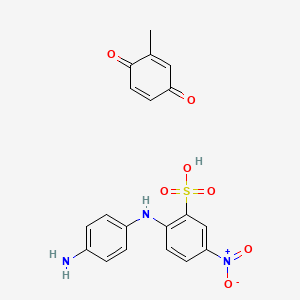
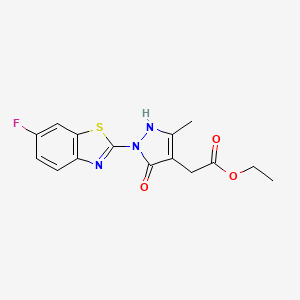
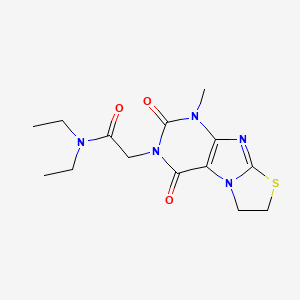

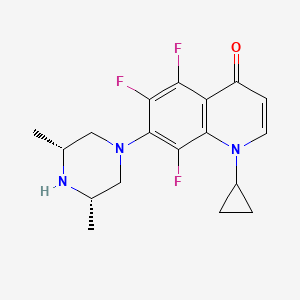
![3-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropan-1-ol](/img/structure/B12769312.png)


